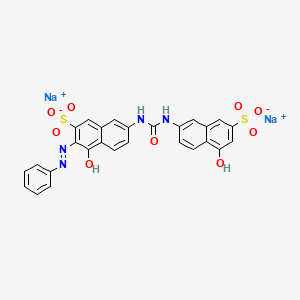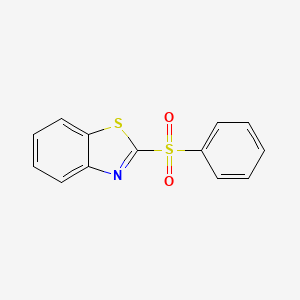
2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(2-(2-furanyldimethylsilyl)ethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(2-(2-furanyldimethylsilyl)ethyl)- is a complex organosilicon compound. This compound is characterized by its unique bicyclic structure, which includes oxygen, nitrogen, and silicon atoms. The presence of the furan ring adds to its chemical diversity, making it an interesting subject for research in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(2-(2-furanyldimethylsilyl)ethyl)- typically involves multiple steps:
Formation of the Bicyclic Core: The bicyclic core can be synthesized through a series of cyclization reactions involving appropriate precursors. For instance, starting with a suitable amine and diol, cyclization can be achieved under acidic or basic conditions.
Introduction of the Silicon Atom: The silicon atom is introduced through a silylation reaction. This can be done using reagents like chlorosilanes or silanols in the presence of a catalyst.
Attachment of the Furan Ring: The furan ring is attached via a coupling reaction. This can be achieved using reagents like furan-2-carbaldehyde and appropriate coupling agents.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing advanced purification techniques like chromatography and crystallization.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can occur at the silicon atom or the furan ring. Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Substitution reactions can take place at the nitrogen or silicon atoms. Reagents like alkyl halides or acyl chlorides are used for these reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, in the presence of a base or catalyst.
Major Products
Oxidation: Oxidized derivatives of the furan ring.
Reduction: Reduced forms of the silicon or furan ring.
Substitution: Substituted derivatives at the nitrogen or silicon atoms.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biology, it can be used as a probe to study the interactions between silicon-containing compounds and biological molecules. Its bicyclic structure makes it a potential candidate for studying enzyme-substrate interactions.
Medicine
In medicine, this compound has potential applications as a drug delivery agent. Its ability to undergo various chemical reactions makes it suitable for modifying drug molecules to enhance their efficacy and bioavailability.
Industry
In industry, it can be used as a precursor for the synthesis of advanced materials. Its unique properties make it suitable for applications in materials science, such as the development of new polymers and coatings.
作用機序
The mechanism of action of 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(2-(2-furanyldimethylsilyl)ethyl)- involves its interaction with various molecular targets. The silicon atom can form strong bonds with oxygen and nitrogen atoms, allowing it to interact with enzymes and other biological molecules. The furan ring can participate in π-π interactions, enhancing its binding affinity to certain targets.
類似化合物との比較
Similar Compounds
2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane: Lacks the furan ring, making it less chemically diverse.
1-(2-(2-furanyldimethylsilyl)ethyl)-2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane: Similar structure but different substitution pattern.
Uniqueness
The presence of both the bicyclic core and the furan ring in 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(2-(2-furanyldimethylsilyl)ethyl)- makes it unique. This combination allows for a wide range of chemical reactions and applications, setting it apart from other similar compounds.
特性
CAS番号 |
63366-68-7 |
|---|---|
分子式 |
C14H25NO4Si2 |
分子量 |
327.52 g/mol |
IUPAC名 |
furan-2-yl-dimethyl-[2-(2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecan-1-yl)ethyl]silane |
InChI |
InChI=1S/C14H25NO4Si2/c1-20(2,14-4-3-8-16-14)12-13-21-17-9-5-15(6-10-18-21)7-11-19-21/h3-4,8H,5-7,9-13H2,1-2H3 |
InChIキー |
CBPITMKSRPCQJX-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(CC[Si]12OCCN(CCO1)CCO2)C3=CC=CO3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


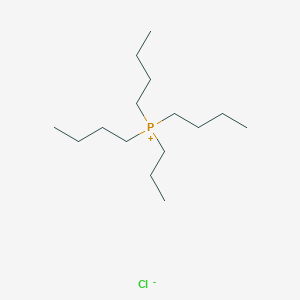
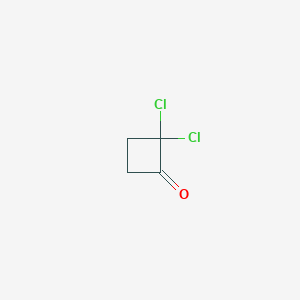
![Diethyl[3-(2-methoxyphenoxy)propyl]silyl](/img/structure/B14488065.png)
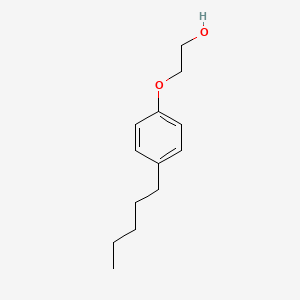

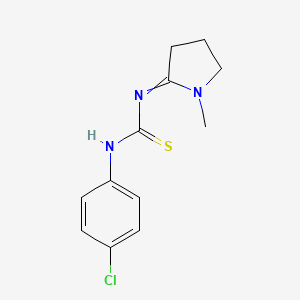
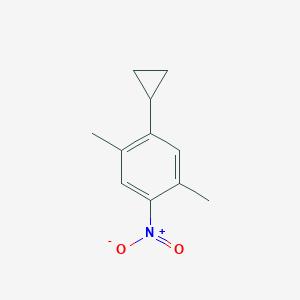
![9-Hydroxy-5-methyl-3-oxabicyclo[3.3.1]nonan-2-one](/img/structure/B14488083.png)
![2-{[(2-Bromocyclohexyl)oxy]methyl}oxirane](/img/structure/B14488089.png)
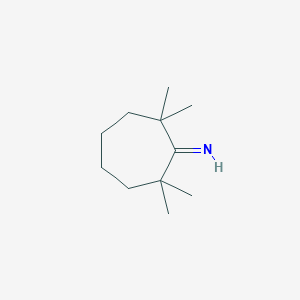
![2-[(2-Methoxyphenyl)methylidene]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B14488106.png)
